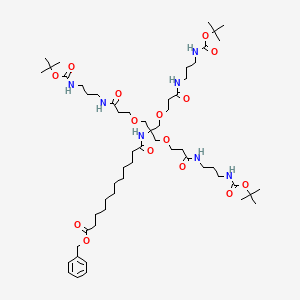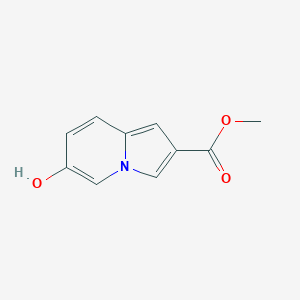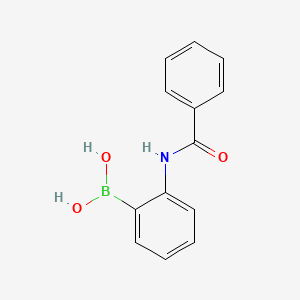
1-Bromo-5-isothiocyanatonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-isothiocyanatonaphthalene is an organic compound with the molecular formula C11H6BrNS and a molecular weight of 264.14 g/mol It is a derivative of naphthalene, where a bromine atom and an isothiocyanate group are substituted at the 1 and 5 positions, respectively
Méthodes De Préparation
1-Bromo-5-isothiocyanatonaphthalene can be synthesized through several methodsThe bromination reaction typically uses bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position . The isothiocyanate group can be introduced using reagents such as thiophosgene (CSCl2) or potassium thiocyanate (KSCN) under appropriate conditions .
Analyse Des Réactions Chimiques
1-Bromo-5-isothiocyanatonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide (CN-) to form nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common reagents used in these reactions include bromine, potassium thiocyanate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-5-isothiocyanatonaphthalene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Bromo-5-isothiocyanatonaphthalene involves its interaction with specific molecular targets. The bromine atom and isothiocyanate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-Bromo-5-isothiocyanatonaphthalene can be compared with other similar compounds, such as:
1-Bromonaphthalene: A simpler derivative of naphthalene with only a bromine atom substituted at the 1 position.
1-Chloronaphthalene: Similar to 1-bromonaphthalene but with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Another similar compound with a fluorine atom substituted at the 1 position.
The uniqueness of this compound lies in the presence of both bromine and isothiocyanate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C11H6BrNS |
|---|---|
Poids moléculaire |
264.14 g/mol |
Nom IUPAC |
1-bromo-5-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-1-4-9-8(10)3-2-6-11(9)13-7-14/h1-6H |
Clé InChI |
OGBWNACYQYSRBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2Br)C(=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




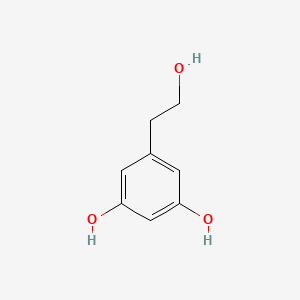

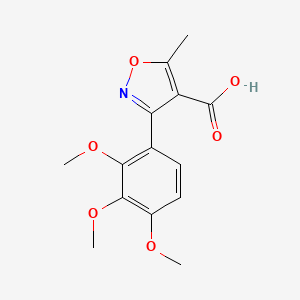
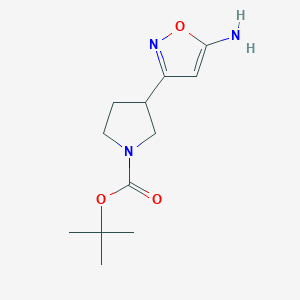
![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
